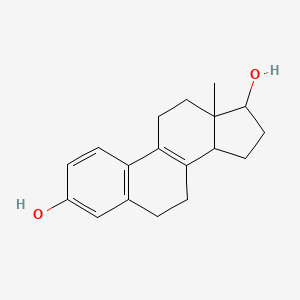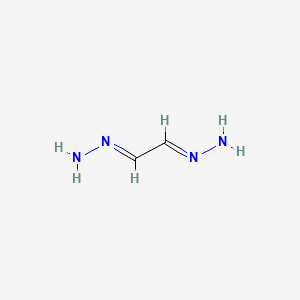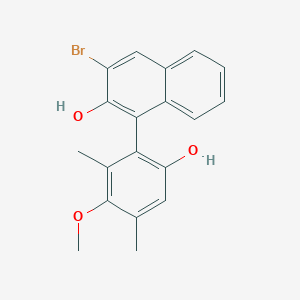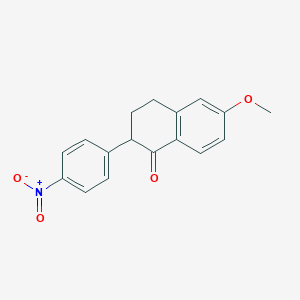![molecular formula C11H12FNO2 B12087670 4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12087670.png)
4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a 4-fluorophenyl group attached to an ethyl chain, which is connected to the oxazolidinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorophenylacetic acid and ethylene oxide.
Formation of Intermediate: The 4-fluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.
Cyclization: The acid chloride is then reacted with ethylene oxide in the presence of a base such as triethylamine to form the oxazolidinone ring.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反应分析
Types of Reactions: 4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate various cellular pathways, leading to its observed biological effects.
相似化合物的比较
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 2-(4-Fluorophenyl)ethylamine
- 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
Comparison: 4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
4-[2-(4-fluorophenyl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12FNO2/c12-9-4-1-8(2-5-9)3-6-10-7-15-11(14)13-10/h1-2,4-5,10H,3,6-7H2,(H,13,14) |
InChI 键 |
ZGIATBPHAIJSGM-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)O1)CCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)

amine](/img/structure/B12087637.png)
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)





![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
